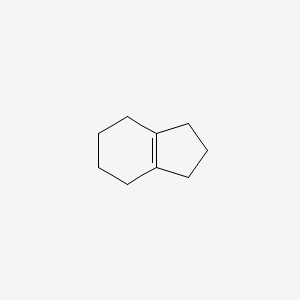

2,3,4,5,6,7-Hexahydro-1H-indene

Description

Properties

IUPAC Name |

2,3,4,5,6,7-hexahydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-2-5-9-7-3-6-8(9)4-1/h1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKGBEGKZIIWRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334928 | |

| Record name | 2,3,4,5,6,7-Hexahydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-90-9 | |

| Record name | 2,3,4,5,6,7-Hexahydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7-Hexahydro-1H-indene typically involves the hydrogenation of indene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated temperatures and pressures . The reaction conditions are crucial to ensure complete hydrogenation and to avoid over-reduction or formation of by-products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7-Hexahydro-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light.

Major Products

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of fully saturated hydrocarbons.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,3,4,5,6,7-Hexahydro-1H-indene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,5,6,7-Hexahydro-1H-indene depends on the specific chemical reactions it undergoes. In oxidation reactions, the compound interacts with oxidizing agents to form ketones or alcohols. . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of 2,3,4,5,6,7-Hexahydro-1H-indene and Derivatives

- Methyl-Substituted Derivatives : The pentamethyl variant (C₁₄H₂₄) exhibits enhanced hydrophobicity and thermal stability (boiling point 238.6°C) compared to the parent compound, making it suitable for industrial solvents or intermediates .

- Ketone Derivative : The introduction of a carbonyl group (C₉H₁₂O) increases polarity, altering solubility and enabling use in pharmaceutical research (e.g., as a synthon) .

- Brominated Derivatives : Bromination at positions 1,3,4,7 yields isomers with distinct electronic properties, studied computationally for their relative stability .

Functionalized Derivatives in Pharmaceuticals

Hexahydroindene derivatives are key in drug design:

- Carboximidamide Derivatives : 2,3,4,5,6,7-Hexahydro-1H-benz[e]indene-2-carboximidamide·HCl exhibits a melting point of 222°C (dec.) and platelet aggregation inhibition, highlighting bioactivity .

Key Research Findings and Trends

Reactivity : Bromination studies reveal regioselectivity in functionalizing the hexahydroindene backbone, critical for designing halogenated polymers .

Thermodynamic Stability : Methyl groups significantly stabilize the core structure, as shown by computational modeling of pentamethyl derivatives .

Q & A

Basic: What synthetic methodologies are recommended for 2,3,4,5,6,7-Hexahydro-1H-indene, and how can reaction parameters be systematically optimized?

Answer:

The synthesis of this compound typically involves catalytic hydrogenation of indene derivatives or Diels-Alder cycloaddition reactions. To optimize reaction conditions (e.g., temperature, catalyst loading, solvent polarity), factorial experimental designs are recommended. For example, a 2³ factorial design can evaluate the interplay of three variables (e.g., pressure, temperature, catalyst ratio) to identify significant yield determinants . This approach minimizes trial runs while maximizing data utility for process optimization.

Basic: Which spectroscopic techniques are critical for structural characterization and purity validation of this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies hydrogenation patterns and ring conformation. For example, coupling constants in ¹H NMR distinguish axial vs. equatorial protons in the hexahydro structure .

- Gas Chromatography-Mass Spectrometry (GC-MS): Confirms molecular weight (120.19 g/mol) and detects impurities using fragmentation patterns .

- X-ray Crystallography: Resolves stereochemical ambiguities in solid-state configurations, particularly for derivatives like halogenated analogs .

Advanced: How can researchers resolve contradictions in spectral data caused by dynamic stereoisomerism or conformational flexibility?

Answer:

Dynamic NMR (DNMR) at variable temperatures (e.g., −90°C to 25°C) can "freeze" conformational changes, revealing hidden splitting patterns in ¹H NMR . For computational validation, molecular dynamics (MD) simulations using software like Gaussian or ORCA model energy barriers between conformers. Cross-referencing with crystallographic data (e.g., bond angles in derivatives like 1-(2-Phenylethyl)indene) ensures consistency between experimental and theoretical results .

Advanced: What experimental frameworks are suitable for assessing the compound’s environmental persistence and ecotoxicological effects?

Answer:

Adopt quasi-experimental designs with control groups to isolate toxicity variables. For example:

- Biodegradation Studies: Use OECD Test Guideline 301 (Ready Biodegradability) under aerobic conditions, monitoring CO₂ evolution .

- Aquatic Toxicity: Follow ASTM E729-96 with Daphnia magna as a model organism, comparing LC₅₀ values to structurally related chlorinated indenes (e.g., heptachlor epoxide ).

- Bioaccumulation: Measure log Kow (octanol-water partition coefficient) via shake-flask methods, referencing analogs like 5-methyl-2,3-dihydro-1H-indene (log Kow ≈ 3.2) .

Safety: What protocols mitigate risks during laboratory handling of this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation/contact .

- First Aid: For accidental exposure, rinse skin with water for 15 minutes and consult a physician immediately, providing the Safety Data Sheet (SDS) for reference .

- Spill Management: Absorb small spills with inert materials (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced: How can computational modeling predict reactivity in catalytic hydrogenation of indene derivatives?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and binding energies of hydrogenation intermediates. Compare results with experimental kinetics (e.g., rate constants for Pd/C-catalyzed hydrogenation) to validate predictive accuracy. Studies on similar systems, such as 1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene, highlight steric effects on catalyst efficiency .

Basic: What are the key regulatory considerations for storing and disposing of this compound?

Answer:

- Storage: Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent oxidation .

- Disposal: Follow EPA Resource Conservation and Recovery Act (RCRA) guidelines for halogen-free cyclic hydrocarbons. Incinerate in EPA-approved facilities at ≥850°C with scrubbers to minimize emissions .

Advanced: How can researchers address discrepancies between theoretical and experimental vibrational spectra (IR/Raman)?

Answer:

Anharmonic corrections in computational IR simulations (e.g., using VPT2 perturbation theory) account for overtones/combination bands absent in harmonic approximations. Compare with experimental Raman spectra of solid-state samples to resolve peak assignments. For example, studies on 6,7-Dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone demonstrate how methyl group vibrations correlate with calculated frequencies .

Basic: What chromatographic methods ensure purity validation for synthetic batches?

Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with acetonitrile/water gradient elution (70:30 to 95:5) for baseline separation of impurities .

- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and UV visualization (Rf ≈ 0.4 in hexane/ethyl acetate 9:1) .

Advanced: What strategies resolve synthetic challenges in stereoselective functionalization of the hexahydroindene core?

Answer:

Employ chiral auxiliaries or asymmetric catalysis. For example, Sharpless epoxidation or Jacobsen kinetic resolution can induce enantioselectivity in epoxide derivatives. Crystallographic data from analogs like (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one guide stereochemical assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.